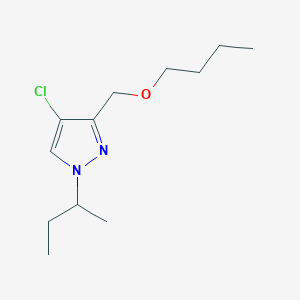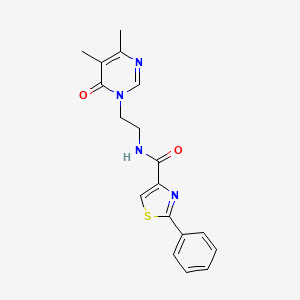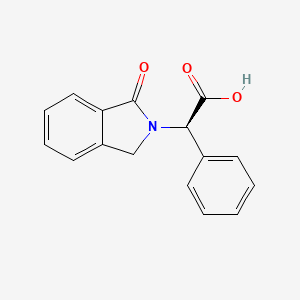
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C8H5ClN2O2S2. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,3-thiadiazole ring, which is further connected to a sulfone group.
Métodos De Preparación
The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by various amines to yield the final sulfonamide derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride intermediate reacts with different amines in acetonitrile at room temperature in the presence of triethylamine, which acts as an acid scavenger for the liberated hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The primary products formed from these reactions are sulfonamide derivatives, which have been shown to possess significant biological activity.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antiviral properties, particularly against the tobacco mosaic virus.
Medicine: Sulfonamide derivatives of this compound have shown potential as antiviral and antifungal agents.
Industry: It is used in the development of new materials and agrochemicals due to its diverse reactivity and biological properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives of this compound have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The incorporation of sulfonamides into the 1,3,4-thiadiazole ring enhances its biological activity, making it effective against certain viruses and fungi .
Comparación Con Compuestos Similares
4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone can be compared with other similar compounds, such as:
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound also contains a thiadiazole ring but differs in the position of the chlorine atom and the presence of an amine group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This intermediate in the synthesis of the sulfone compound has a thiol group instead of a sulfone group.
The uniqueness of this compound lies in its sulfone group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfonylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFSHOAGNNVHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)





![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

